4-nitro-N-(4-oxo-2-pyridin-3-yl-1,4-dihydroquinazolin-3(2H)-yl)benzamide
Description
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a pyridine ring, and a nitrobenzamide moiety, making it a versatile candidate for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H15N5O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-nitro-N-(4-oxo-2-pyridin-3-yl-1,2-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C20H15N5O4/c26-19(13-7-9-15(10-8-13)25(28)29)23-24-18(14-4-3-11-21-12-14)22-17-6-2-1-5-16(17)20(24)27/h1-12,18,22H,(H,23,26) |
InChI Key |
NMSKHGOGNAJRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CN=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and water, and reagents such as hydrochloric acid and ammonium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its anti-tubercular activity and potential as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor or receptor modulator. The compound’s quinazoline core is known to interact with various biological pathways, potentially inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives: Studied for their antimicrobial and antiproliferative activities.
Uniqueness
4-NITRO-N-[4-OXO-2-(PYRIDIN-3-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE stands out due to its unique combination of a quinazoline core, pyridine ring, and nitrobenzamide moiety. This structure provides a versatile platform for modifications, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
